N-[2-(4-methoxyphenyl)ethyl]-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide core substituted with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group at the 4-position and a 4-methoxyphenethyl chain at the N-terminus. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the methoxyphenyl moiety may influence solubility and receptor interactions . Such structural motifs are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2/c1-14-25-17(20(21,22)23)13-18(26-14)27-9-11-28(12-10-27)19(29)24-8-7-15-3-5-16(30-2)6-4-15/h3-6,13H,7-12H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGASHKZMFKVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound characterized by a complex molecular structure that includes piperazine and pyrimidine moieties. Its molecular formula is , and it has garnered interest in pharmacological research due to its potential biological activities.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds containing piperazine rings have been studied for their potential as antidepressants. For instance, related piperazine derivatives have shown efficacy in modulating serotonin receptors, which are crucial in mood regulation .
- Antimicrobial Properties : Pyrimidine derivatives are known for their antimicrobial activities against various pathogens. Recent studies suggest that derivatives of this compound may possess similar properties, potentially inhibiting bacterial growth .
- Antidiabetic Effects : Piperazine-based compounds have been investigated for their antidiabetic activity, showing promise as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate digestion .
1. Serotonin Receptor Modulation
A study examining the effects of piperazine derivatives on serotonin receptors revealed that compounds similar to this compound can significantly affect neuronal firing rates. Specifically, the compound WAY 100635 demonstrated an increase in firing rates of serotonergic neurons in the dorsal raphe nucleus when administered at nanomolar concentrations . This suggests potential applications in treating mood disorders.
2. Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives has been well-documented. For example, a recent literature review highlighted the broad-spectrum activity of pyrimidine compounds against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests significant antibacterial potential .
3. Antidiabetic Mechanisms
Piperazine derivatives have shown to inhibit alpha-amylase and alpha-glucosidase activities effectively. A study reported IC50 values for related compounds significantly lower than standard antidiabetic drugs like acarbose, indicating their potential as effective antidiabetic agents .
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, a piperazine derivative similar to this compound was administered to assess its antidepressant-like effects. The results indicated a notable reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the brain .
Case Study 2: Antimicrobial Testing
A series of tests were conducted using pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited MIC values ranging from 3.12 to 12.5 µg/mL, demonstrating their potential as effective antibacterial agents .
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to piperazine derivatives. Specifically, N-[2-(4-methoxyphenyl)ethyl]-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide has been evaluated for its efficacy against various viral pathogens. Research indicates that modifications to the piperazine structure can enhance antiviral activity, making it a candidate for further development as an antiviral agent against diseases such as HIV and influenza .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly as an inhibitor of polo-like kinase 1 (Plk1). Plk1 is a critical regulator of cell division that is often overexpressed in cancer cells. Inhibitors targeting Plk1 have shown promise in preclinical studies for inducing apoptosis in cancer cells while sparing normal cells . The unique structural features of this compound may provide a basis for developing selective Plk1 inhibitors.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have demonstrated that:
- Substituents on the piperazine ring significantly influence biological activity.
- The presence of trifluoromethyl groups enhances lipophilicity and bioavailability.
- Modifications to the aromatic moieties can lead to improved selectivity and reduced toxicity .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Piperazine-Carboxamide Derivatives
Quinazolinone-Piperazine Derivatives ()
Compounds A1–A6 (e.g., A2: N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) share the piperazine-carboxamide backbone but replace the pyrimidine ring with a quinazolinone system. Key differences include:
- Substituent Effects : Fluorine or chlorine atoms on the phenyl ring (A2–A6) reduce yields (45.2–57.3%) compared to unsubstituted analogs, likely due to steric or electronic effects .
- Physical Properties : Melting points range from 189.5–199.6°C, influenced by halogen substitution (e.g., A4 with 2-chlorophenyl: 197.9–199.6°C) .
- Biological Relevance: Quinazolinones are associated with kinase inhibition, whereas the target compound’s pyrimidine group may target different enzymes or receptors.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Structural Differences : Lacks the pyrimidine and methoxyphenethyl groups. The piperazine adopts a chair conformation, a common feature in such derivatives .
- Implications : Simpler substituents (e.g., ethyl, chlorophenyl) may reduce complexity but limit binding versatility compared to the target compound’s trifluoromethylpyrimidine and extended methoxyphenethyl chain.
Pyrimidine-Containing Analogs
N-(2-Ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide ()
- Formula : C₂₄H₂₇N₅O₃ (vs. target compound’s estimated C₂₃H₂₇F₃N₆O₂).
- Substituent Comparison: Replaces trifluoromethyl with phenoxy and methoxyphenethyl with ethoxyphenyl.
- Impact: The ethoxy group may increase hydrophobicity, while phenoxy vs. CF₃ alters electronic properties (electron-donating vs. withdrawing) .
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide ()
- Key Similarity : Shares the 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group, critical for binding to targets like kinases or GPCRs.
- Difference : Piperidine instead of piperazine and a tetrahydrofuran-methyl group instead of methoxyphenethyl. Piperidine’s reduced basicity may affect cellular uptake .
Piperazine Derivatives with Receptor Antagonism ()
p-MPPI and p-MPPF (4-(2'-methoxyphenyl)-piperazines) act as serotonin-1A receptor antagonists. Structural parallels to the target compound include:
- Methoxyphenyl Group : Present in both, but linked via an ethyl chain in the target compound vs. direct attachment in p-MPPI/p-MPPF.
- Biological Activity : The target compound’s pyrimidine and trifluoromethyl groups may enhance receptor affinity or selectivity compared to p-MPPI’s iodobenzamido group .
Data Tables
Table 1: Structural and Physical Comparison
Q & A
Q. Complementary Techniques :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., trifluoromethyl δ ~110–120 ppm in ¹⁹F NMR) .
- FT-IR : Validate carbonyl (C=O stretch at ~1650 cm⁻¹) and piperazine ring vibrations .
Advanced: What strategies resolve discrepancies in biological activity data across in vitro models?
Methodological Answer:
Discrepancies in IC₅₀ values or target selectivity often arise from:
- Assay Conditions : Variations in buffer pH, ATP concentrations (for kinase assays), or serum content in cell culture media. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) .
- Cell Line Differences : Compare activity in isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate genetic background effects .
- Compound Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and confirm absence of residual solvents (GC-MS) .
Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates. Use cheminformatics tools (e.g., MOE) to correlate structural motifs with activity trends .
Advanced: What computational approaches predict binding affinity and selectivity for kinase targets?
Methodological Answer:
Molecular Docking :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR2) using UniProt or PDB .
- Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand settings. Validate poses via MD simulations (NAMD/GROMACS) .
Q. Free Energy Calculations :
- MM/PBSA or MM/GBSA : Estimate ΔG binding using 100 ns MD trajectories. Compare with experimental IC₅₀ to refine force field parameters .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with hinge region residues) using LigandScout .
Q. Selectivity Profiling :
- Kinome-Wide Screening : Use computational panels (e.g., KinomeScan) to predict off-target effects. Cross-validate with kinase inhibition assays .
Advanced: How can researchers analyze metabolic stability and pharmacokinetic (PK) properties in preclinical models?
Methodological Answer:
-
In Vitro Metabolism :
- Microsomal Assays : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® assays) .
-
In Vivo PK Studies :
- Rodent Models : Administer IV/PO doses (e.g., 5 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0–24 h and quantify via UPLC-QTOF .
- Parameter Calculation : Use non-compartmental analysis (Phoenix WinNonlin) to determine t₁/₂, Cmax, and AUC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
